molecular formula C10H7ClFN B2665975 4-Chloro-7-fluoro-6-methylquinoline CAS No. 1564662-05-0

4-Chloro-7-fluoro-6-methylquinoline

Cat. No.: B2665975
CAS No.: 1564662-05-0
M. Wt: 195.62
InChI Key: MHWJMZVHVHPCLQ-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It belongs to the quinoline family, which is characterized by a fused ring structure containing a benzene ring and a pyridine ring.

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their specific biological activity. For example, some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for research on 4-Chloro-7-fluoro-6-methylquinoline and other quinoline derivatives are likely to focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the search for synthetic antimalarial drugs, treatment of various infections and diseases, and the development of new drugs for heart diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-6-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzaldehyde under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Properties

IUPAC Name

4-chloro-7-fluoro-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJMZVHVHPCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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